molecular formula C21H21ClN4O3 B2569262 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 931968-34-2

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2569262
CAS No.: 931968-34-2
M. Wt: 412.87
InChI Key: OINRUNAPWUSPOT-UHFFFAOYSA-N
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Description

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Formation of the oxazole ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate nitrile and an amine.

    Attachment of the piperazine ring: The final step involves the reaction of the oxazole derivative with 4-ethylpiperazine under suitable conditions, such as heating in the presence of a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural complexity makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-{5-[(4-fluorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Uniqueness

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interaction with biological targets. The combination of furan, oxazole, and piperazine rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-2-25-9-11-26(12-10-25)21-18(13-23)24-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(22)4-6-16/h3-8H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINRUNAPWUSPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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